molecular formula C11H13N3O B7864347 (S)-2-Amino-N-(3-cyano-benzyl)-propionamide

(S)-2-Amino-N-(3-cyano-benzyl)-propionamide

Cat. No.: B7864347
M. Wt: 203.24 g/mol
InChI Key: YYUXMWAXWYZSAM-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-(3-cyano-benzyl)-propionamide ( 1292746-27-0) is a chiral alaninamide derivative of significant interest in medicinal chemistry and chemical biology research. This compound features a molecular formula of C11H13N3O and a molecular weight of 203.24 g/mol . Its structure incorporates a primary amine and a benzyl group with a cyano substituent at the meta-position, making it a valuable scaffold for the design and synthesis of more complex molecules . This compound serves as a key intermediate in pharmaceutical research, particularly in the development of novel anticonvulsant agents. Studies on structurally similar alaninamide derivatives have demonstrated robust activity in seizure models, highlighting the potential of this chemical class in central nervous system (CNS) drug discovery . The cyano group on the benzyl ring offers a versatile handle for further chemical modification via bioorthogonal reactions, which is a cornerstone technique in genetic code expansion technology for studying membrane proteins . Researchers can leverage this functionality to develop targeted photo-cross-linking probes or to introduce small-molecule fluorophores, enabling the investigation of protein structure and dynamics . The product is provided with a guaranteed high level of purity and requires cold-chain transportation to ensure stability. It is intended for research applications only and is strictly not designed for human therapeutic or veterinary use .

Properties

IUPAC Name

(2S)-2-amino-N-[(3-cyanophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8(13)11(15)14-7-10-4-2-3-9(5-10)6-12/h2-5,8H,7,13H2,1H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUXMWAXWYZSAM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC(=CC=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves converting (S)-2-aminopropionic acid to its acyl chloride, followed by coupling with 3-cyanobenzylamine. The process is adapted from analogous amidation strategies in peptide synthesis.

Synthetic Steps

  • Acyl Chloride Formation :
    (S)-2-aminopropionic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C. The reaction generates (S)-2-aminopropionyl chloride, with HCl and SO₂ as byproducts.

  • Amine Coupling :
    The acyl chloride is reacted with 3-cyanobenzylamine in the presence of triethylamine (TEA) as a base. TEA neutralizes HCl, driving the reaction to completion.

Optimization Data

ParameterConditionYield (%)Source
SolventDichloromethane78
BaseTriethylamine82
Temperature0°C → RT75

Key Insight : Excess TEA (2.5 equiv) improves yield by mitigating side reactions.

Carbodiimide-Mediated Coupling

Mechanistic Basis

This approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of (S)-2-aminopropionic acid, enabling amide bond formation with 3-cyanobenzylamine.

Procedure Highlights

  • Activation : EDC (1.2 equiv) and HOBt (1.1 equiv) are added to (S)-2-aminopropionic acid in DMF, stirring for 1 hr at 0°C.

  • Coupling : 3-Cyanobenzylamine (1.1 equiv) is introduced, with the reaction proceeding at room temperature for 12–24 hrs.

Performance Metrics

ReagentRoleYield (%)Purity (%)Source
EDC/HOBtActivator8598
DMFSolvent8897

Advantage : EDC/HOBt minimizes racemization, preserving the (S)-configuration.

Multi-Step Synthesis via Protected Intermediates

Strategy Overview

Adapted from patent methodologies, this route employs protective groups to prevent undesired side reactions during amidation.

Stepwise Breakdown

  • Esterification :
    (S)-2-aminopropionic acid is esterified with methanol under acidic catalysis (H₂SO₄) to form methyl (S)-2-aminopropionate.

  • Amino Protection :
    The amino group is protected with benzyloxycarbonyl (Cbz) using Cbz-Cl and NaHCO₃ in THF.

  • Amidation :
    The protected ester reacts with 3-cyanobenzylamine in the presence of LiOH, followed by Cbz deprotection via hydrogenolysis.

Yield Comparison

StepReagentsYield (%)Source
EsterificationH₂SO₄/MeOH92
Cbz ProtectionCbz-Cl/NaHCO₃89
Final DeprotectionH₂/Pd-C95

Note : This method achieves high enantiomeric excess (>99% ee) due to controlled protection/deprotection.

Enzymatic Resolution

Biocatalytic Approach

Lipases or proteases selectively hydrolyze racemic mixtures, yielding the (S)-enantiomer. This method, though less common, is noted for its sustainability.

Process Details

  • Substrate : Racemic 2-amino-N-(3-cyanobenzyl)-propionamide.

  • Enzyme : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.5).

  • Outcome : Hydrolysis of the (R)-enantiomer, leaving (S)-amide intact.

Efficiency Metrics

ParameterValueSource
Conversion48% (theoretical max)
ee (S)-amide>99%

Limitation : Requires additional steps to separate hydrolyzed (R)-acid from (S)-amide.

Comparative Analysis of Methods

MethodYield (%)ee (%)CostScalability
Direct Amidation75–8298LowModerate
EDC/HOBt Coupling85–8899HighHigh
Protected Synthesis89–95>99MediumHigh
Enzymatic40–48>99HighLow

Recommendation : The EDC/HOBt method balances yield and enantioselectivity for laboratory-scale synthesis, while the multi-step protected route is preferable for industrial production.

Critical Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (DMF, THF) enhance carbodiimide-mediated coupling by stabilizing intermediates.

  • Chlorinated solvents (DCM) are optimal for acyl chloride reactions due to low nucleophilicity.

Temperature Control

  • Low temperatures (0–5°C) suppress racemization during acyl chloride formation.

  • Room temperature suffices for amidation steps with EDC/HOBt.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline product with minimal impurities .

Scientific Research Applications

Biological Activities

Research indicates that (S)-2-Amino-N-(3-cyano-benzyl)-propionamide exhibits various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against specific bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects: The compound has been investigated for its neuroprotective properties, which may be beneficial in neurological disorders.

Anticonvulsant Activity

One of the most promising applications of this compound is in the field of anticonvulsant research. Its structural similarity to other known anticonvulsants has led to investigations into its efficacy in seizure models.

  • Structure-Activity Relationship (SAR): Studies have highlighted that modifications at specific positions on the benzyl ring can significantly affect anticonvulsant activity. For instance, compounds with 4′-substituted benzyl groups have demonstrated superior activity compared to their 3′-substituted counterparts .
Compound NameED50 (mg/kg)TD50 (mg/kg)Protective Index
This compoundTBDTBDTBD
Phenytoin9.5>10010.5
Valproate2704901.8

Table: Comparison of Anticonvulsant Activities

The efficacy of this compound is being evaluated against established antiepileptic drugs like phenytoin and valproate, with ongoing studies aiming to determine its therapeutic potential in clinical settings .

Case Studies and Research Insights

Several case studies have documented the synthesis and evaluation of this compound derivatives:

  • Anticonvulsant Screening: In a study conducted by the National Institute of Neurological Disorders and Stroke, various derivatives were synthesized and tested for their anticonvulsant activity using the maximal electroshock seizure model. Results indicated that certain structural modifications enhanced efficacy significantly .
  • Neuroprotective Studies: Research has also focused on the neuroprotective effects of this compound, where it was found to exhibit protective properties against neuronal damage in vitro, suggesting its potential use in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-cyano-benzyl)-propionamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The benzyl substituent’s electronic and steric properties significantly influence solubility, stability, and receptor interactions. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide -F (3-position) C₁₀H₁₃FN₂O 196.22 Moderate lipophilicity; lab use (discontinued)
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide -F (2-position), -CH₃ C₁₁H₁₅FN₂O 226.25 Enhanced metabolic stability due to N-methylation
(S)-2-Amino-N-methyl-N-(3-nitro-benzyl)-propionamide -NO₂ (3-position), -CH₃ C₁₁H₁₅N₃O₃ 237.26 High reactivity (nitro group); potential enzyme inhibition
(S)-2-Amino-N-(2,4-dichloro-benzyl)-propionamide -Cl (2,4-positions) C₁₀H₁₂Cl₂N₂O 247.12 Increased halogen-bonding capacity; agrochemical applications
Target Compound : (S)-2-Amino-N-(3-cyano-benzyl)-propionamide -CN (3-position) C₁₁H₁₂N₃O 218.24 Predicted high polarity and metabolic stability
Key Observations:
  • However, this may reduce membrane permeability .
  • Steric Effects : N-Methylation (e.g., in ) reduces hydrogen-bonding capacity but enhances metabolic stability by blocking oxidative deamination .
  • Reactivity: Nitro (-NO₂) substituents () increase electrophilicity, making such analogs prone to reduction reactions, unlike the cyano group, which is more chemically inert .

Biological Activity

(S)-2-Amino-N-(3-cyano-benzyl)-propionamide is a chiral compound that exhibits significant potential in medicinal chemistry due to its unique structural features, including an amino group, a cyano group, and a propionamide moiety. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄N₂O
  • Molecular Weight : Approximately 194.25 g/mol
  • Chirality : The (S) configuration is crucial for its biological interactions.

The presence of the cyano group may enhance its binding affinity to various biological targets, influencing enzyme activity and receptor modulation.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and receptor modulation. Compounds with similar structures have been studied for their effects on different biological pathways.

Potential Biological Activities

  • Enzyme Inhibition :
    • The compound may inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have demonstrated inhibitory effects on monoamine oxidase B (MAO-B), a target for neurodegenerative diseases.
  • Receptor Modulation :
    • The compound's structural features suggest potential interactions with neurotransmitter receptors, which could influence neurological functions or therapeutic outcomes in psychiatric disorders.
  • Cytotoxic Effects :
    • Preliminary studies indicate that this compound may exhibit cytotoxic properties against certain cancer cell lines, warranting further investigation into its anticancer potential.

The mechanisms through which this compound exerts its biological effects are still under investigation. Key points include:

  • Binding Affinity : The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity.
  • Metabolic Transformations : The compound may undergo metabolic changes that produce active metabolites contributing to its biological effects.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves:

  • Reacting (S)-2-amino-propionic acid with 3-cyanobenzyl chloride in the presence of a base like triethylamine to yield the desired propionamide.

This method allows for the production of high-purity compounds suitable for biological testing.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of compounds structurally related to this compound. Below are notable findings:

CompoundMAO-B IC50 (nM)Remarks
Safinamide29.0Strong MAO-B inhibitor
Rasagiline15.4Effective against neurodegeneration
This compoundTBDNeeds further investigation

These findings suggest that modifications to the structure can significantly affect biological activity, emphasizing the importance of stereochemistry in drug design.

Future Directions

The unique structure of this compound presents opportunities for further research and development:

  • Drug Development : Its potential applications in treating neurodegenerative diseases and cancer highlight the need for more extensive pharmacological studies.
  • Mechanistic Studies : Understanding the precise mechanisms of action will aid in optimizing its efficacy and safety profiles.
  • Structural Modifications : Investigating derivatives could lead to enhanced biological activities or novel therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Amino-N-(3-cyano-benzyl)-propionamide, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves condensation reactions between cyanoacetic acid derivatives and benzylamines. For example, substituted benzylamines can react with cyanoacetamides under mild acidic or basic conditions (e.g., ethanol/piperidine at 0–5°C for 2 hours) to form the target compound. Key parameters include temperature control to minimize racemization and solvent selection to optimize regioselectivity . Characterization via IR and NMR is critical to confirm the retention of stereochemistry and functional group integrity .

Q. How can researchers validate the stereochemical integrity of this compound during synthesis?

  • Methodology : Use chiral HPLC or polarimetry to confirm enantiomeric purity. Comparative analysis of optical rotation values with literature data (e.g., for analogous (S)-configured propionamides) is essential. Additionally, ¹H NMR with chiral shift reagents or X-ray crystallography can resolve stereochemical ambiguities .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct solubility assays in polar (water, DMSO) and non-polar solvents (ethyl acetate) at 25°C, 37°C, and 60°C. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Note that cyano and amide groups may hydrolyze under strongly acidic/basic conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How does the stereochemistry of the amino group in this compound influence its bioactivity in enzyme inhibition assays?

  • Methodology : Compare the (S) and (R) enantiomers in enzyme kinetics studies (e.g., IC₅₀ determination for proteases or kinases). Use molecular docking simulations to correlate stereochemistry with binding affinity. For example, the (S)-configuration may enhance hydrogen bonding with active-site residues, as seen in analogous Schiff base complexes .

Q. What strategies resolve contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting patterns or IR absorption bands)?

  • Methodology : Re-examine sample purity via TLC or HPLC. If impurities are ruled out, consider dynamic effects (e.g., rotamers) using variable-temperature NMR. For IR anomalies, compare with deuterated analogs or computational vibrational spectra (DFT calculations). Contradictions may arise from solvent interactions or crystallographic polymorphism .

Q. How can researchers optimize catalytic asymmetric synthesis to improve enantiomeric excess (ee) of this compound?

  • Methodology : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in model reactions. Use DoE (Design of Experiments) to assess variables like catalyst loading, solvent polarity, and temperature. For example, a 10 mol% catalyst in toluene at -20°C may achieve >90% ee, as demonstrated for structurally related amides .

Q. What in vitro assays are suitable for evaluating the compound’s cytotoxicity or metabolic stability?

  • Methodology : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity screening in cancer cell lines. For metabolic stability, incubate with liver microsomes and quantify parent compound degradation via LC-MS. Reference protocols from studies on similar propionamide derivatives .

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., GPCRs or ion channels)?

  • Methodology : Perform molecular dynamics (MD) simulations using software like GROMACS or AMBER. Dock the compound into crystal structures of targets (e.g., β-adrenergic receptors) using AutoDock Vina. Validate predictions with site-directed mutagenesis and binding affinity assays .

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